Verofylline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

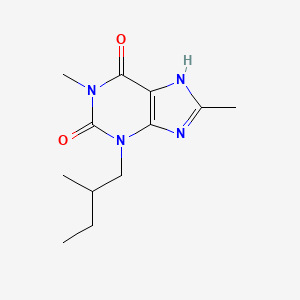

Verofylline, also known as Verofyllinum, is an orally available, long-acting, multiacting, methylxanthine-substituted bronchodilator. It is primarily used for the treatment of asthma and has inhibitory effects on phosphodiesterase 4 (PDE4).

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Verofylline are not explicitly documented. Typically, the production of such compounds involves large-scale organic synthesis processes, which include multiple steps of purification and quality control to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Verofylline undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction it undergoes. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated forms of the compound .

Scientific Research Applications

Verofylline has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the effects of methylxanthine substitution on bronchodilator activity.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).

Medicine: Explored for its potential in treating asthma and obesity due to its bronchodilator and PDE4 inhibitory effects.

Industry: Utilized in the development of new pharmaceuticals targeting respiratory and metabolic disorders .

Mechanism of Action

Verofylline exerts its effects primarily through the inhibition of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP within cells, leading to bronchodilation and anti-inflammatory effects. This mechanism is particularly beneficial in treating asthma, where bronchodilation helps to alleviate symptoms .

Comparison with Similar Compounds

Similar Compounds

Theophylline: Another methylxanthine derivative used as a bronchodilator. It has a similar mechanism of action but differs in its pharmacokinetic properties.

Pentoxifylline: A methylxanthine derivative used to treat intermittent claudication. It also inhibits PDE4 but has additional effects on blood rheology.

Doxofylline: A methylxanthine bronchodilator with potent bronchodilator activity comparable to that of Theophylline

Uniqueness

Verofylline is unique due to its long-acting and multiacting properties, making it a more effective bronchodilator with fewer side effects compared to other similar compounds. Its inhibitory effects on PDE4 also make it a promising candidate for treating obesity, which is not a common application for other methylxanthine derivatives .

Biological Activity

Verofylline, a xanthine derivative, has garnered attention for its potential therapeutic applications, particularly in the treatment of respiratory diseases. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Overview of this compound

This compound is structurally related to theophylline and is known for its bronchodilator properties. It acts primarily as an antagonist of adenosine receptors and phosphodiesterase inhibitors, leading to increased intracellular cyclic AMP (cAMP) levels. This mechanism is crucial for its role in alleviating bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).

The biological activity of this compound can be attributed to several key mechanisms:

- Adenosine Receptor Antagonism : By blocking adenosine receptors (particularly A1 and A2), this compound reduces bronchoconstriction and promotes bronchodilation.

- Phosphodiesterase Inhibition : Inhibition of phosphodiesterase enzymes leads to increased levels of cAMP, which relaxes smooth muscles in the airways.

- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation in the respiratory tract, which is beneficial in managing chronic inflammatory conditions like asthma.

Efficacy in Clinical Studies

Several clinical studies have evaluated the efficacy of this compound in patients with asthma and COPD. The following table summarizes key findings from these studies:

Case Studies

Case studies have further illustrated the clinical relevance of this compound. For instance:

- Case Study 1 : A 45-year-old male with severe asthma experienced a marked reduction in nighttime symptoms after initiating this compound therapy. The patient reported improved sleep quality and reduced reliance on rescue inhalers.

- Case Study 2 : An elderly female with COPD showed significant improvement in exercise tolerance and decreased dyspnea following treatment with this compound over three months.

Safety Profile

This compound is generally well-tolerated; however, some side effects have been reported, including:

- Gastrointestinal disturbances (nausea, vomiting)

- Headaches

- Insomnia

Monitoring for these adverse effects is essential during treatment.

Properties

CAS No. |

65029-11-0 |

|---|---|

Molecular Formula |

C12H18N4O2 |

Molecular Weight |

250.30 g/mol |

IUPAC Name |

1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C12H18N4O2/c1-5-7(2)6-16-10-9(13-8(3)14-10)11(17)15(4)12(16)18/h7H,5-6H2,1-4H3,(H,13,14) |

InChI Key |

MTBUJUHRXVGLEF-UHFFFAOYSA-N |

SMILES |

CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C |

Canonical SMILES |

CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C |

Key on ui other cas no. |

66172-75-6 |

Synonyms |

(DL)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione 3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione CK 0383 CK-0383 verofylline |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.